(E)-3-(furan-2-yl)-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-13-11-14(20-17(19-13)21-6-9-23-10-7-21)12-18-16(22)5-4-15-3-2-8-24-15/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,22)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSDFLHTIDUIFZ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)acrylamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features a furan ring, a morpholine-substituted pyrimidine, and an acrylamide moiety, which may contribute to its diverse pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the furan ring : This can be achieved through methods like the Paal-Knorr synthesis.
- Synthesis of the morpholinopyrimidine : This involves constructing the pyrimidine ring followed by substitution with a morpholine group.
- Coupling reaction : The final step combines the furan and morpholinopyrimidine intermediates with an acrylamide moiety using appropriate conditions, often involving a base and solvent.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its cytotoxic, antibacterial, and anti-inflammatory properties.
Cytotoxic Activity
Research has indicated that derivatives related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related pyridopyrimidine derivatives have shown promising results against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The cytotoxicity is often assessed using MTT assays, revealing that certain structural modifications can enhance potency .
Antibacterial Properties
The antibacterial activity of this compound has also been evaluated. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.23 to 0.71 mg/mL, indicating strong antibacterial potential .
Anti-inflammatory Effects
In addition to its cytotoxic and antibacterial activities, this compound has shown anti-inflammatory effects in preliminary studies. Compounds in this class have been reported to exhibit significant activity in reducing inflammation markers, which may be beneficial in treating inflammatory diseases .
Case Studies and Experimental Findings
Several studies have focused on the biological evaluation of related compounds:
- Cytotoxic Evaluation : A study synthesized various pyridopyrimidine derivatives and tested their cytotoxicity against cancer cell lines. Compounds with specific substitutions showed enhanced activity, particularly those with phenyl groups .
- Antibacterial Activity Assessment : Another research effort evaluated the antibacterial effects of synthesized compounds against Staphylococcus aureus and found that modifications in the chemical structure could lead to improved efficacy .
- Anti-inflammatory Studies : Investigations into the anti-inflammatory properties revealed that certain analogs demonstrated significant reductions in inflammatory markers at concentrations ranging from 33.2 to 82.9 μM .
Comparative Analysis
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs differ in heterocyclic substituents, aromatic systems, and functional groups, which influence physicochemical properties and bioactivity.
Table 1: Structural Comparison of Acrylamide Derivatives
*Molecular weight calculated from formula C16H25N3O3S .
Physicochemical Properties
- Melting Points: Morpholinophenyl derivatives (e.g., 27a: 218–219°C) exhibit higher melting points than non-aromatic analogs, reflecting crystallinity influenced by planar aromatic systems .
- Solubility : Sulfamoylphenyl derivatives () likely have improved aqueous solubility due to polar sulfonamide groups, whereas furan-thiopyran hybrids () may exhibit higher lipophilicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-3-(furan-2-yl)-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)acrylamide, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis of acrylamide derivatives typically involves coupling reactions using α,β-unsaturated acids (e.g., α-bromoacrylic acid) with amines under mild conditions. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF at 0°C can facilitate amide bond formation . Solvent selection (e.g., ethyl acetate/petroleum ether mixtures) and purification via column chromatography are critical for isolating the product with high purity. Reaction optimization should focus on stoichiometric ratios, temperature control, and catalyst efficiency to minimize side products .
Q. How should researchers characterize the structural integrity and purity of this acrylamide derivative?
- Methodological Answer : Nuclear magnetic resonance (NMR; H and C) is essential for confirming the structure, particularly the (E)-configuration of the acrylamide moiety and substitution patterns on the pyrimidine ring. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95% recommended). Elemental analysis ensures stoichiometric accuracy, and melting point determination provides additional purity validation .
Q. What in vitro models are appropriate for initial biological evaluation, and how should cytotoxicity and efficacy be assessed?
- Methodological Answer : Cell-based assays (e.g., Vero E6 or HEK293 lines) are suitable for cytotoxicity screening using MTT assays at concentrations of 20–40 µM. For efficacy, target-specific assays (e.g., kinase inhibition or antiviral activity) should be paired with dose-response curves. Positive controls (e.g., known inhibitors) and replicates (n ≥ 3) are necessary to ensure reproducibility. Pre-treatment of cells with the compound prior to pathogen exposure can elucidate prophylactic potential .
Advanced Research Questions
Q. How can computational methods like molecular docking inform the design of acrylamide derivatives targeting specific proteins?
- Methodological Answer : Molecular dynamics simulations and docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can predict binding affinities to target proteins (e.g., viral E proteins or kinases). Key interactions (e.g., hydrogen bonds with Lys471 or van der Waals contacts with hydrophobic residues) should guide structural modifications. Free energy calculations (MM-PBSA/GBSA) refine binding predictions. Validate computational results with mutagenesis studies to confirm critical residues .
Q. What strategies address contradictory data between in silico predictions and experimental results in biological assays?
- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility unaccounted for in docking. Use induced-fit docking to model protein flexibility, or perform long-timescale MD simulations to capture dynamic interactions. Experimentally, surface plasmon resonance (SPR) can measure binding kinetics, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters. Cross-validate with orthogonal assays (e.g., fluorescence polarization) .
Q. How does modifying the morpholinopyrimidine moiety influence pharmacokinetics and target binding?
- Methodological Answer : The morpholine group enhances solubility via hydrogen bonding, while the pyrimidine ring contributes to π-π stacking with aromatic residues in binding pockets. Replacements (e.g., fluoropyridinyl or pyrazolyl groups) can alter lipophilicity (logP) and metabolic stability. Assess pharmacokinetic parameters (e.g., plasma protein binding, microsomal stability) using LC-MS/MS. Comparative SAR studies with analogs (e.g., 6-methyl vs. 6-cyano substitutions) reveal trends in potency and selectivity .
Q. What analytical techniques resolve stereochemical uncertainties in acrylamide derivatives during synthesis?
- Methodological Answer : Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns can separate enantiomers. X-ray crystallography provides definitive stereochemical assignments, while electronic circular dichroism (ECD) correlates experimental spectra with computed configurations. For diastereomers, NOESY NMR identifies spatial proximity of substituents .
Data Contradiction Analysis
- Example Scenario : A compound shows high in silico binding affinity but low activity in cellular assays.
Key Research Considerations
- Structural Motifs : The furan and morpholinopyrimidine groups may confer metabolic stability but could introduce CYP450 interactions.
- Toxicity Profiling : Include hERG channel inhibition assays to assess cardiac risk.
- Scalability : Transition from batch to flow chemistry for reproducible large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
